4-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
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Overview
Description
4-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with a unique structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to an octahydroquinoline core
Preparation Methods
The synthesis of 4-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves multiple steps. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines in the presence of palladium acetate . Industrial production methods may vary, but they typically involve similar reaction conditions and catalysts to ensure high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. The dimethylamino group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds include:
4-(DIMETHYLAMINO)PHENYL-1-METHYLPYRIDINIUM IODIDE: Known for its use in labeling catecholamine neuronal cell bodies.
4-(DIMETHYLAMINO)PHENYL-1-PHENACYLPYRIDINIUM BROMIDE: Exhibits high antimicrobial activity.
4-(DIMETHYLAMINO)PHENYLETHENYLQUINOXALINES: Used in the synthesis of nonlinear optical chromophores.
Compared to these compounds, 4-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE stands out due to its unique octahydroquinoline core, which imparts distinct chemical and physical properties, making it suitable for a wider range of applications.
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-19(2)10-15-18(16(22)11-19)14(9-17(23)20-15)12-5-7-13(8-6-12)21(3)4/h5-8,14H,9-11H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGXTJWYWMLZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)N(C)C)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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